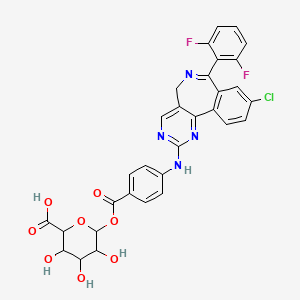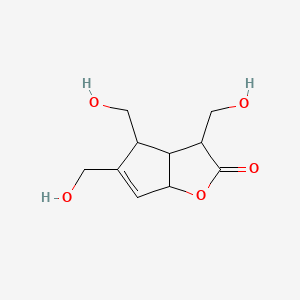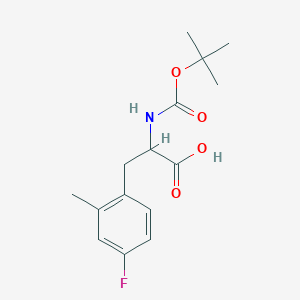
Mln 8054 O-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MLN 8054 O-beta-D-glucuronide is a biochemical compound with the molecular formula C31H23ClF2N4O8 and a molecular weight of 652.99. It is primarily used in proteomics research . This compound is not intended for diagnostic or therapeutic use .
Analyse Des Réactions Chimiques
MLN 8054 O-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
MLN 8054 O-beta-D-glucuronide has several scientific research applications, including:
Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biological pathways and mechanisms.
Industry: It may be used in the development of new biochemical assays and diagnostic tools.
Comparaison Avec Des Composés Similaires
MLN 8054 O-beta-D-glucuronide can be compared with other similar compounds used in proteomics research. Some similar compounds include:
MLN 8054: The parent compound of this compound, used in similar research applications.
MLN 8237: Another compound used in proteomics research with similar biochemical properties.
MLN 9708: A related compound with applications in proteomics and biochemical research.
This compound is unique due to its specific molecular structure and the presence of the glucuronide moiety, which may influence its biochemical properties and interactions .
Propriétés
Formule moléculaire |
C31H23ClF2N4O8 |
|---|---|
Poids moléculaire |
653.0 g/mol |
Nom IUPAC |
6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H23ClF2N4O8/c32-15-6-9-17-18(10-15)23(21-19(33)2-1-3-20(21)34)35-11-14-12-36-31(38-22(14)17)37-16-7-4-13(5-8-16)29(44)46-30-26(41)24(39)25(40)27(45-30)28(42)43/h1-10,12,24-27,30,39-41H,11H2,(H,42,43)(H,36,37,38) |
Clé InChI |
WGEBLJONXRHDSS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate](/img/structure/B15125171.png)


![Acetonitrile, [bis(phenylmethyl)amino]-](/img/structure/B15125180.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)



![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)

![1-Propanamine, 3-[(1,1-dimethylethyl)thio]-](/img/structure/B15125228.png)
![(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)
